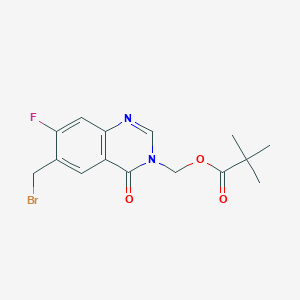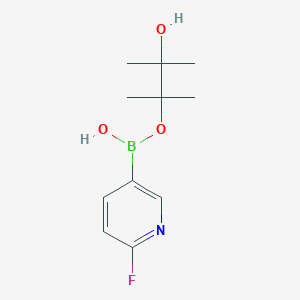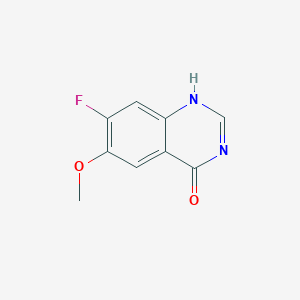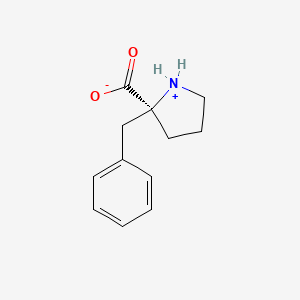
(6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a synthetic organic molecule that belongs to the quinazolinone family. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and a pivalate ester moiety attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as Selectfluor.
Esterification: The final step involves esterification of the quinazolinone derivative with pivalic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the quinazolinone core.
Reduction Products: Reduced forms of the quinazolinone core.
Hydrolysis Products: Pivalic acid and the corresponding alcohol.
科学研究应用
Chemistry
In chemistry, (6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features allow it to bind to specific enzymes or receptors, making it a candidate for studying enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Quinazolinone derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The presence of the bromomethyl and fluorine groups may enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
作用机制
The mechanism of action of (6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The quinazolinone core can interact with active sites of enzymes, modulating their function.
相似化合物的比较
Similar Compounds
(6-Methyl-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate: Lacks the bromomethyl group, potentially altering its reactivity and biological activity.
(6-(Chloromethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate: Contains a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and selectivity.
(6-(Bromomethyl)-7-chloro-4-oxoquinazolin-3(4H)-yl)methyl pivalate: Contains a chlorine atom instead of a fluorine atom, potentially altering its binding affinity and biological activity.
Uniqueness
The presence of both the bromomethyl and fluorine groups in (6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl pivalate makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[6-(bromomethyl)-7-fluoro-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2O3/c1-15(2,3)14(21)22-8-19-7-18-12-5-11(17)9(6-16)4-10(12)13(19)20/h4-5,7H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINFBXTZUPCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC2=C(C1=O)C=C(C(=C2)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B7950053.png)




![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B7950103.png)







